1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one

Description

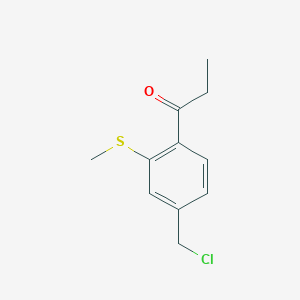

1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one is an aromatic ketone derivative featuring a phenyl ring substituted with a chloromethyl (-CH2Cl) group at the para position and a methylthio (-SMe) group at the ortho position. The propan-1-one moiety (C6H5-CO-CH2CH3) forms the backbone of the molecule. The molecular formula is inferred as C11H12ClOS (molar mass ≈ 227.7 g/mol), with the chloromethyl group enhancing electrophilicity and the methylthio group contributing to sulfur-mediated reactivity .

Propriétés

Formule moléculaire |

C11H13ClOS |

|---|---|

Poids moléculaire |

228.74 g/mol |

Nom IUPAC |

1-[4-(chloromethyl)-2-methylsulfanylphenyl]propan-1-one |

InChI |

InChI=1S/C11H13ClOS/c1-3-10(13)9-5-4-8(7-12)6-11(9)14-2/h4-6H,3,7H2,1-2H3 |

Clé InChI |

RETIPHKLUKNPNO-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)C1=C(C=C(C=C1)CCl)SC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one typically involves the chloromethylation of 2-(methylthio)phenylpropan-1-one. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.

Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere.

Major Products Formed

Nucleophilic substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Applications De Recherche Scientifique

1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mécanisme D'action

The mechanism of action of 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one depends on its specific application and the target molecule. In general, the chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methylthio group may influence the compound’s lipophilicity and binding affinity to molecular targets. The carbonyl group can participate in hydrogen bonding and other interactions with proteins or enzymes, affecting their activity and function.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Position Effects : The placement of substituents significantly impacts physical properties. For instance, the 2-Cl,4-SMe analog () has a boiling point of ~301.6°C, while sulfoximide derivatives (e.g., 1f) exhibit higher melting points due to polar functional groups .

- Electrophilicity : The chloromethyl group in the target compound enhances reactivity toward nucleophilic substitution, similar to 1f, which participates in catalytic cycles .

- Biological Activity: Methylthio and chloromethyl groups are absent in synthetic cathinones like 4-CMC, which instead feature amino groups for psychoactive effects .

Activité Biologique

1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloromethyl group and a methylthio group attached to a phenyl ring, contributing to its reactivity and interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C12H13ClOS

- Molar Mass : Approximately 214.71 g/mol

The unique structure of this compound allows it to interact with various biological targets, influencing enzyme activity and protein-ligand interactions.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.

- Protein-Ligand Interactions : The compound may modulate protein interactions through hydrogen bonding and hydrophobic interactions.

- Pathway Modulation : It influences various biological pathways related to inflammation, microbial growth, and cellular signaling.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial properties. It may inhibit the growth of various microbial strains, making it a candidate for further exploration in developing antimicrobial agents.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its interactions with specific receptors involved in inflammation could lead to reduced inflammatory responses.

Anticancer Activity

Preliminary studies have shown that derivatives of this compound may inhibit the proliferation of certain cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated effectiveness against colorectal cancer cells by inhibiting Wnt-dependent transcription pathways and reducing the expression of proliferation markers such as Ki67 .

Study 1: Antimicrobial Activity Assessment

In a controlled study, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial efficacy.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 10 µg/mL |

| S. aureus | 18 | 5 µg/mL |

| P. aeruginosa | 12 | 20 µg/mL |

Study 2: Anticancer Efficacy in Cell Lines

A study investigating the anticancer properties of this compound involved treating SW480 and HCT116 colorectal cancer cell lines. The results showed that the compound inhibited cell proliferation with IC50 values of approximately 5 µM for SW480 and 0.5 µM for HCT116 cells.

| Cell Line | IC50 (µM) | Effect on Ki67 Expression |

|---|---|---|

| SW480 | 5 | Decreased by 40% |

| HCT116 | 0.5 | Decreased by 70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.